1-Methyl-4-nitro-5-phenylimidazole
Overview
Description
1-Methyl-4-nitro-5-phenylimidazole is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties
Preparation Methods
The synthesis of 1-Methyl-4-nitro-5-phenylimidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial production methods often involve the nitration of 1-methylimidazole derivatives using a mixture of concentrated nitric acid and sulfur trioxide in sulfuric acid . This method ensures high yields and purity of the desired product.
Chemical Reactions Analysis
1-Methyl-4-nitro-5-phenylimidazole undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group at the 4-position is relatively unstable and can be substituted under nucleophilic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include 1-methyl-4-amino-5-phenylimidazole and other substituted imidazoles.
Scientific Research Applications
1-Methyl-4-nitro-5-phenylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-5-phenylimidazole largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding .
Comparison with Similar Compounds
1-Methyl-4-nitro-5-phenylimidazole can be compared with other substituted imidazoles such as 1-methyl-2,4,5-trinitroimidazole and 1-methyl-4,5-dinitroimidazole These compounds share similar structural features but differ in the number and position of nitro groups
Similar Compounds
- 1-Methyl-2,4,5-trinitroimidazole
- 1-Methyl-4,5-dinitroimidazole
- 4-Amino-1-methyl-5-nitroimidazole
Properties
IUPAC Name |
1-methyl-4-nitro-5-phenylimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-11-10(13(14)15)9(12)8-5-3-2-4-6-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAINWSBWXEQAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149615 | |
Record name | 1-Methyl-4-nitro-5-phenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111380-10-0 | |
Record name | 1-Methyl-4-nitro-5-phenylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111380100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-4-nitro-5-phenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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